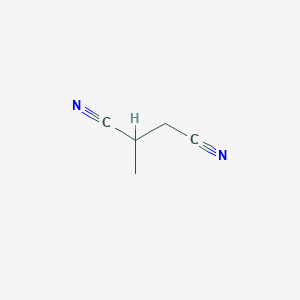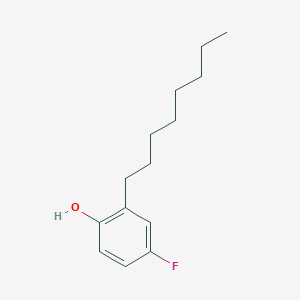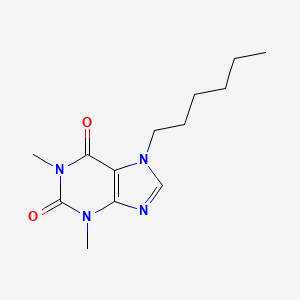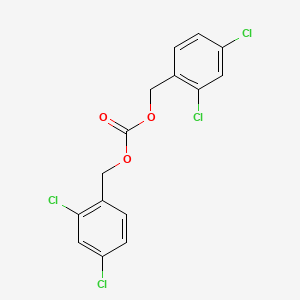
Carbonic acid, bis(2,4-dichlorobenzyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, bis(2,4-dichlorobenzyl) ester is an organic compound with the molecular formula C15H10Cl4O3 and a molecular weight of 380.05 g/mol It is a carbonate ester derived from carbonic acid and 2,4-dichlorobenzyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, bis(2,4-dichlorobenzyl) ester typically involves the reaction of 2,4-dichlorobenzyl alcohol with phosgene (COCl2) or its derivatives under controlled conditions . The reaction can be represented as follows:
2C7H6Cl2OH+COCl2→C15H10Cl4O3+2HCl
This reaction requires careful handling of phosgene due to its toxicity and reactivity. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to control the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of alternative carbonylating agents such as dimethyl carbonate or diphenyl carbonate to avoid the hazards associated with phosgene . These methods offer safer and more environmentally friendly routes to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, bis(2,4-dichlorobenzyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases to yield 2,4-dichlorobenzyl alcohol and carbonic acid.
Transesterification: The compound can react with other alcohols to form different carbonate esters.
Substitution: The chlorine atoms on the benzyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Transesterification: Catalyzed by acidic or basic catalysts such as sulfuric acid or sodium methoxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: 2,4-dichlorobenzyl alcohol and carbonic acid.
Transesterification: Various carbonate esters depending on the alcohol used.
Substitution: Substituted benzyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Carbonic acid, bis(2,4-dichlorobenzyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbonate esters and related compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of dichlorobenzyl groups.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for 2,4-dichlorobenzyl alcohol, which has antiseptic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of carbonic acid, bis(2,4-dichlorobenzyl) ester is primarily related to its ability to release 2,4-dichlorobenzyl alcohol upon hydrolysis . This alcohol can exert antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity. The carbonate ester linkage also allows for controlled release of the active compound in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl carbonate: A simple carbonate ester used as a solvent and methylating agent.
Diphenyl carbonate: Used in the production of polycarbonates and as a phosgene substitute.
Ethylene carbonate: A cyclic carbonate used in lithium-ion batteries and as a solvent.
Uniqueness
Carbonic acid, bis(2,4-dichlorobenzyl) ester is unique due to the presence of dichlorobenzyl groups, which impart specific chemical and biological properties. Unlike simpler carbonate esters, this compound offers potential antimicrobial activity and can be used in specialized applications where controlled release of 2,4-dichlorobenzyl alcohol is desired.
Propiedades
Número CAS |
5323-67-1 |
|---|---|
Fórmula molecular |
C15H10Cl4O3 |
Peso molecular |
380.0 g/mol |
Nombre IUPAC |
bis[(2,4-dichlorophenyl)methyl] carbonate |
InChI |
InChI=1S/C15H10Cl4O3/c16-11-3-1-9(13(18)5-11)7-21-15(20)22-8-10-2-4-12(17)6-14(10)19/h1-6H,7-8H2 |
Clave InChI |
DVPZGNOYLKDAQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)COC(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)
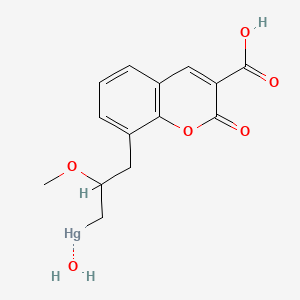

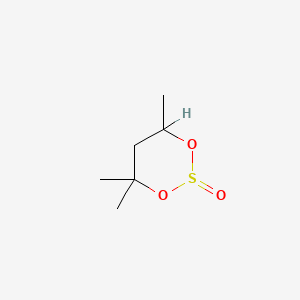
![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)

![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)


![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
